3-{N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]HEXANAMIDO}BENZOIC ACID
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Overview
Description
3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid is a complex organic compound that features a phthalimide moiety
Preparation Methods
The synthesis of 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the hexanoyl and benzoic acid groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in signaling pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid include:
Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: This compound features a similar phthalimide structure but with different substituents.
2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Another compound with a phthalimide core, used in various chemical applications.
Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate: This compound has a similar core structure but different functional groups.
These compounds share the phthalimide moiety but differ in their substituents and specific applications, highlighting the unique properties of 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid.
Properties
Molecular Formula |
C22H22N2O5 |
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Molecular Weight |
394.4g/mol |
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl-hexanoylamino]benzoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-2-3-4-12-19(25)23(16-9-7-8-15(13-16)22(28)29)14-24-20(26)17-10-5-6-11-18(17)21(24)27/h5-11,13H,2-4,12,14H2,1H3,(H,28,29) |
InChI Key |
PHVLDTUDZOUCPR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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